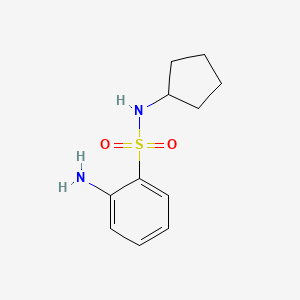![molecular formula C16H12N2O5 B8801238 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B8801238.png)
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione
Übersicht
Beschreibung
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound features a nitrophenoxyethyl group attached to an isoindole dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione typically involves the reaction of 4-nitrophenol with 2-bromoethyl phthalimide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindole core, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-[2-(4-aminophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione.
Substitution: Various substituted isoindole derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives of the isoindole core.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can undergo reduction to form an amino group, which can then interact with various biological targets, including enzymes and receptors. The isoindole core can also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione is unique due to its specific structural features, including the isoindole core and the nitrophenoxyethyl group. These structural elements confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the nitro group allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with diverse applications.
Eigenschaften
Molekularformel |
C16H12N2O5 |
|---|---|
Molekulargewicht |
312.28 g/mol |
IUPAC-Name |
2-[2-(4-nitrophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O5/c19-15-13-3-1-2-4-14(13)16(20)17(15)9-10-23-12-7-5-11(6-8-12)18(21)22/h1-8H,9-10H2 |
InChI-Schlüssel |
VFNDRADEXFGTHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,4-Pentanedione,3-[(3-nitrophenyl)methylene]-](/img/structure/B8801212.png)
![N-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8801218.png)
![N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B8801220.png)



![4-methyl-N-[2-(6-methylpyridin-3-yl)ethyl]-N-nitrosoaniline](/img/structure/B8801247.png)
